molecular formula C11H8N2O3 B8519963 5-Nitro-3-phenylpyridin-2-ol

5-Nitro-3-phenylpyridin-2-ol

Cat. No.: B8519963
M. Wt: 216.19 g/mol
InChI Key: VNSGVVVBFVZYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3-phenylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a nitro group at position 5, and a phenyl substituent at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its nitro group enhances electrophilicity, while the phenyl ring contributes to π-stacking interactions and lipophilicity.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

5-nitro-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H8N2O3/c14-11-10(8-4-2-1-3-5-8)6-9(7-12-11)13(15)16/h1-7H,(H,12,14)

InChI Key

VNSGVVVBFVZYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects and Structural Analogues

The following compounds share the pyridin-2-ol core but differ in substituents at positions 3 and 5, leading to distinct physicochemical and functional properties:

Table 1: Key Structural and Physical Properties
Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Notable Properties
5-Nitro-3-phenylpyridin-2-ol Phenyl Nitro ~217.18* High lipophilicity, aromatic interactions
3-Iodo-5-nitropyridin-2-ol Iodo Nitro ~266.01* Increased molecular weight, halogen bonding
3-Nitro-5-(trifluoromethyl)pyridin-2-ol Nitro Trifluoromethyl 208.09 Electron-withdrawing CF₃, enhanced acidity

Functional and Reactivity Differences

Electronic Effects
  • This compound : The nitro group at position 5 strongly withdraws electrons, polarizing the aromatic ring. The phenyl group at position 3 donates electrons weakly via resonance, creating a push-pull electronic environment .
  • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol : The trifluoromethyl group at position 5 is highly electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~4–5 estimated) compared to the phenyl analog .

Research Findings and Limitations

Experimental Data Gaps

While structural data for analogs like 3-Iodo-5-nitropyridin-2-ol and 3-Nitro-5-(trifluoromethyl)pyridin-2-ol are cataloged , comparative studies on their biological activity or thermal stability are absent in the provided sources. For example:

  • No kinetic data on nitro-group reduction rates.
  • Limited solubility or logP values for direct comparison.

Theoretical Predictions

Computational modeling (e.g., DFT) could predict reactivity trends:

  • The trifluoromethyl derivative likely exhibits the highest electrophilicity at position 4 due to the combined effects of nitro and CF₃ groups.
  • The phenyl analog may show superior thermal stability owing to resonance stabilization.

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